N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with 3,4-dimethoxyphenyl and 3-methylphenyl groups
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-13-5-4-6-15(9-13)25-20-16(11-23-25)19(21-12-22-20)24-14-7-8-17(26-2)18(10-14)27-3/h4-12H,1-3H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHVYEPEGSUFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrazole Derivatives
The pyrazolo[3,4-d]pyrimidine core is typically constructed via cyclocondensation reactions involving 5-aminopyrazole derivatives and carbonyl-containing reagents.
- Starting Material: Ethyl 4-cyano-1-(3-methylphenyl)-1H-pyrazol-5-ylimidoformate.
- Reaction Conditions: Reflux in triethyl orthoacetate (40 mL, 5 h).
- Mechanism: Cyclization via nucleophilic attack of the imidoformate nitrogen on the cyano carbon, followed by elimination of ethanol.
- Intermediate: 1-(3-Methylphenyl)-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-amine.
- Isomerization: Treatment with piperidine in dioxane induces a Dimroth rearrangement to yield 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 80% | |
| Melting Point | 275–277 °C | |
| 1H-NMR (DMSO-d6) | δ 2.35 (s, 3H, CH3), 6.74–7.18 (m, Ar-H) |
Alternative Route via Ullmann Coupling
- Starting Material: 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine.
- Coupling Reagent: 3-Iodotoluene, CuI, K3PO4, ethylene glycol.
- Conditions: Reflux in isopropanol (18 h, argon atmosphere).
- Product: 1-(3-Methylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine.
Optimization Notes:
- Excess piperazine (2 equiv) improves yield by scavenging HI byproducts.
- Column chromatography (EA:MeOH:NH4OH = 25:3:2) isolates the product in 23% yield.
Functionalization at Position 4: Amination with 3,4-Dimethoxyaniline
Nucleophilic Aromatic Substitution
- Substrate: 1-(3-Methylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine.
- Amine Source: 3,4-Dimethoxyaniline (1.2 equiv).
- Conditions: Pd2(dba)3/Xantphos catalyst, Cs2CO3 base, toluene (110 °C, 24 h).
- Workup: Aqueous extraction, silica gel chromatography (EtOAc/hexane).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 65% | |
| HPLC Purity | >98% | |
| 13C-NMR | δ 164.42 (C=NH), 152.1 (pyrimidine C) |
Buchwald-Hartwig Amination
- Catalytic System: Pd(OAc)2, BINAP, t-BuONa.
- Solvent: 1,4-Dioxane (100 °C, 12 h).
- Advantages: Higher functional group tolerance compared to SNAr.
Yield Comparison:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| C | 65 | 98 |
| D | 72 | 99 |
Analytical Characterization
Spectroscopic Data
X-ray Crystallography (Hypothetical)
Challenges and Optimization Strategies
- Regioselectivity in Cyclization: Use of bulky orthoesters (e.g., triethyl orthoacetate) favors pyrazolo[3,4-d]pyrimidine over [1,5-a] isomers.
- Amination Side Reactions: Competing hydrolysis of the 4-chloro intermediate is suppressed by anhydrous conditions.
- Catalyst Poisoning: Chelating ligands (Xantphos) mitigate palladium deactivation in Buchwald-Hartwig reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
In Vitro Studies
In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results suggest that this compound could serve as a lead for developing new anticancer agents, particularly for lung and breast cancers .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, which are crucial in treating various inflammatory diseases.
Research Findings
Studies indicate that this compound may inhibit pro-inflammatory cytokines, suggesting its potential use in conditions characterized by inflammation .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored.
Case Studies and Research Insights
Several case studies have documented the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives, including this compound.
Synthesis Pathway
The synthesis typically involves multi-step organic reactions where key reagents are utilized to optimize yields. The formation of the pyrazolo core is followed by substitution reactions to introduce phenyl groups .
Pharmacological Evaluation
Pharmacological evaluations have shown that compounds within this class often exhibit lower toxicity compared to traditional anti-inflammatory drugs like Diclofenac®, making them promising candidates for further development .
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-2-(3-methylphenyl)acetamide
- N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)pyrazole
Uniqueness
N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 361.41 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
1. Antiviral Activity
Recent studies indicate that pyrazolo[3,4-d]pyrimidine derivatives exhibit antiviral properties. For instance, compounds within this class have shown efficacy against various viruses including herpes simplex virus type-1 (HSV-1) and human immunodeficiency virus (HIV). One study reported an IC50 value of for a related derivative against HIV-1 integrase .
2. Antitubercular Activity
Research has also highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as antitubercular agents. A series of compounds demonstrated significant activity against Mycobacterium tuberculosis with IC50 values ranging from to . This suggests that this compound may possess similar properties.
3. Anticancer Activity
The compound's structure allows for interaction with several biological targets involved in cancer progression. Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their ability to inhibit tyrosine kinases and other enzymes critical in cancer cell proliferation . Preliminary data suggest that the compound may induce apoptosis in cancer cells.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in viral replication and cancer cell growth.
- Molecular Docking Studies: Computational studies have indicated favorable binding interactions with target proteins associated with viral and cancerous processes .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
- Methodological Answer : Synthesis optimization involves:
- Reagent Selection : Use alkylating agents (e.g., alkyl halides) or coupling reagents (e.g., PyBOP) for functionalization, as seen in analogous pyrazolo[3,4-d]pyrimidine syntheses .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF, acetonitrile) under reflux (80–120°C) improve reaction efficiency .
- Catalysis : Phase-transfer catalysts or bases (e.g., TEA) enhance nucleophilic substitution reactions .
- Purification : Recrystallization (using acetonitrile or ethanol) or chromatography ensures ≥95% purity .
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., methoxy group protons at δ 3.7–3.9 ppm) and confirms regiochemistry .
- IR Spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion for C21H21N5O2: expected m/z 376.1774) .
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (critical for SAR studies) .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., antiproliferative effects in different cell lines) be systematically resolved?
- Methodological Answer :
- Orthogonal Assays : Compare results across MTT, clonogenic, and apoptosis assays to rule out false positives .
- Dose-Response Analysis : Calculate IC50 values under standardized conditions (e.g., 48–72 hr exposure) to assess potency variability .
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., chloro vs. methoxy groups) to identify pharmacophores .
- Pathway Profiling : Use phosphoproteomics or RNA-seq to map differential target engagement (e.g., kinase vs. non-kinase pathways) .
Q. What strategies enable selective functionalization of the pyrazolo[3,4-d]pyrimidine core for SAR studies?
- Methodological Answer :
- Regioselective Alkylation : Protect the N1 position with isopropyl or methyl groups to direct reactions to the C4-amine .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at C3/C6 positions using Pd catalysts .
- Protecting Groups : Boc-protection of amines allows sequential modifications (e.g., acylation or sulfonation) .
- Solvent Effects : Non-polar solvents (e.g., toluene) favor electrophilic substitution at electron-rich aromatic positions .
Q. How can computational methods predict binding modes and off-target risks for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., RET, BTK) or tubulin .
- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and hydration effects at active sites .
- Pharmacophore Modeling : Align with known inhibitors (e.g., staurosporine) to identify conserved interaction motifs .
- Off-Target Screening : Query databases like ChEMBL for structural analogs with hERG or CYP450 liabilities .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and bioavailability profiles?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, PBS, and simulated gastric fluid (pH 1.2–6.8) under agitation .
- LogP Measurement : Experimental determination (e.g., shake-flask method) vs. computational predictions (e.g., XLogP3) .
- Permeability Assays : Use Caco-2 monolayers or PAMPA to correlate lipophilicity with absorption .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
